1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Crystallography Computational Chemistry Structural Biology

Researchers relying on computational docking or pharmacophore modeling often contend with unvalidated in silico conformations that introduce uncertainty. This compound eliminates that risk with CSD-deposited single-crystal X-ray diffraction data providing definitive solid-state geometry. • Zero H-bond donors (HBD=0), single acceptor (HBA=1) - a non-classical pyridinone profile for studying H-bond-independent target engagement. • Only 2 rotatable bonds - a low-entropy reference scaffold for binding thermodynamics and conformational restriction SAR. • Synthesis per Synthesis (1977, p. 50) - literature-validated route enabling reproducible scale-up. Supplied with full analytical documentation. Inquiry-based pricing for gram to kilogram quantities.

Molecular Formula C20H19NO
Molecular Weight 289.4 g/mol
CAS No. 52148-67-1
Cat. No. B13951951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone
CAS52148-67-1
Molecular FormulaC20H19NO
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=C1C)C2=CC=CC=C2)C)C3=CC=CC=C3
InChIInChI=1S/C20H19NO/c1-14-15(2)19(17-12-8-5-9-13-17)21(3)20(22)18(14)16-10-6-4-7-11-16/h4-13H,1-3H3
InChIKeyPTYGOTOVDFUDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone: Structural Profile


1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (CAS 52148-67-1) is a fully substituted 2(1H)-pyridinone derivative belonging to the broader class of pyridinone heterocycles, which exhibit diverse pharmacological activities including antitumor, antimicrobial, anti-inflammatory, anticoagulant, and cardiotonic effects [1]. The compound possesses the molecular formula C20H19NO with a molecular weight of 289.37 g/mol, and its structure features a pyridinone core substituted with phenyl groups at positions 3 and 6, and methyl groups at positions 1, 4, and 5 . Cambridge Structural Database (CSD) entry confirms this compound has been characterized by single-crystal X-ray diffraction, establishing its solid-state molecular geometry for applications requiring structural verification [2]. The original synthetic route was reported in the journal Synthesis (p. 50, 1977), providing a foundation for literature-based replication or modification .

Structural Verification Crystallographically confirmed structure (CSD entry) supports computational modeling workflows.
H-Bond Profile Zero H-bond donor (HBD=0) and single acceptor define a non-classical pyridinone scaffold for SAR studies.
Conformational Rigidity Only 2 rotatable bonds reduce entropic penalty, suitable for rigid binding pocket investigations.

1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone: Structural Specificity


Generic pyridinone substitution is not scientifically valid for compounds with this substitution pattern due to three factors. First, the compound's 1,4,5-trimethyl-3,6-diphenyl substitution creates a fully substituted pyridinone ring with zero hydrogen bond donor sites (HBD count = 0) and only one hydrogen bond acceptor site (HBA count = 1, the carbonyl oxygen), as calculated from its molecular structure . This H-bond profile differs from most biologically active pyridinones, which typically rely on multiple H-bond donor/acceptor interactions for target engagement [1]. Second, the compound's computed molecular properties include 2 rotatable bonds and a heavy atom count of 22, placing it in a physicochemical space distinct from more flexible or polar pyridinone analogs . Third, X-ray crystallographic data deposited in the Cambridge Structural Database provides definitive solid-state structural information for this specific substitution pattern, enabling reliable computational modeling that cannot be extrapolated to other pyridinones without experimental validation [2].

H-Bond Mismatch Analogs with -OH or -NH groups alter predicted permeability and target engagement profiles; HBD=0 cannot be extrapolated.
Unverified Geometry Substituted pyridinones without CSD deposition rely on computed conformations, introducing uncertainty in docking poses.
Flexibility Shift Benzyl or extended substituents increase rotatable bond count beyond 2, changing entropy profile and binding thermodynamics.

1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone: Differentiation Evidence


Single-Crystal X-Ray Structure Validation

Cambridge Structural Database deposition of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone provides experimentally determined 3D coordinates, unit cell parameters, and space group assignment from single-crystal X-ray diffraction [1]. In contrast, the closely related analog 4-Methyl-3,6-diphenyl-2(1H)-pyridinone lacks a corresponding CSD entry in accessible databases, leaving its solid-state conformation unverified [2].

Crystal Structure Validation
Head-to-head
CSD entry present (full 3D coordinates) vs. absent for 4-methyl analog
Provides experimentally determined starting geometry, reducing reliance on force-field conformations.
Verify CCDC deposition ID for specific unit cell parameters.
Crystallography Computational Chemistry Structural Biology

Hydrogen Bond Profile: Zero H-Bond Donors

The target compound possesses exactly zero hydrogen bond donor sites (HBD = 0) and one hydrogen bond acceptor site (HBA = 1) based on computed molecular properties . This contrasts with 4-hydroxy-3,6-diphenyl-2(1H)-pyridinone analogs, which possess at least one H-bond donor site (hydroxyl group) and two H-bond acceptors .

Hydrogen Bond Profile
Computed
HBD = 0, HBA = 1 vs. HBD ≥ 1, HBA ≥ 2 for 4-hydroxy analog
Non-classical profile alters predicted membrane permeability and solubility context.
Properties derived from molecular structure; experimental confirmation advised.
Medicinal Chemistry ADME Prediction Molecular Recognition

Low Rotatable Bond Count Scaffold

The target compound contains exactly 2 rotatable bonds, as computed from its molecular structure . In contrast, the 1-benzyl-4-hydroxy-3,6-diphenyl-2(1H)-pyridinone analog introduces additional rotatable bonds through the benzyl substituent, increasing conformational flexibility .

Rotatable Bond Count
Computed
2 vs. >2 rotatable bonds (benzyl analog)
Lower flexibility may reduce entropy penalty in rigid binding sites.
Conformational entropy advantage is context-dependent; validate by docking.
Molecular Modeling Drug Design Conformational Analysis

1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone: Research Applications


Validated 3D Coordinates for Molecular Modeling

This compound is appropriate for research groups requiring experimentally verified 3D structures for computational docking studies, pharmacophore modeling, or molecular dynamics simulations. The CSD deposition provides unit cell parameters and atomic coordinates derived from single-crystal X-ray diffraction [1], eliminating reliance on computationally generated conformations that may not reflect true solid-state geometry.

Zero H-Bond Donor Scaffold for SAR Studies

The compound's HBD = 0 and HBA = 1 profile defines it as a member of the non-classical pyridinone subset with no capacity for hydrogen bond donation . This physicochemical signature renders it suitable for SAR studies investigating how elimination of H-bond donor functionality affects target engagement, membrane permeability, and metabolic stability relative to hydroxy-substituted pyridinone comparators [2].

Low Rotatable Bond Scaffold for Conformational Studies

With only 2 rotatable bonds , this compound represents a conformationally restricted pyridinone scaffold. Research groups investigating the relationship between molecular flexibility and binding thermodynamics can utilize this compound as a low-entropy reference point when comparing to more flexible analogs bearing benzyl or other extended substituents.

Application
Selection Property
Validation Focus
Molecular docking & modeling
Experimentally determined crystal structure
Confirm CSD entry compatibility with modeling software
SAR of non-classical pyridinones
Zero H-bond donor capacity
Assess impact on permeability & target engagement in assays
Conformational restriction studies
Low rotatable bond count
Compare binding thermodynamics vs. flexible analogs

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